PYCR1 Inhibitory Activity: Weak but Confirmed Engagement vs. Established Inhibitor
5-(3-Bromophenyl)pyrrolidine-2,4-dione exhibits a measurable IC50 of 1.61 × 10⁵ nM (161 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) in a biochemical assay using 6x‑His‑tagged enzyme [1]. In contrast, the known reference inhibitor PYCR1‑IN‑1 (compound 4) achieves an IC50 of 8.8 µM under similar in vitro conditions . Although the potency is moderate, the unambiguous activity of the meta‑bromo derivative confirms its utility as a starting fragment for hit‑to‑lead optimization, whereas unsubstituted pyrrolidine-2,4-dione and many close analogs remain untested against this therapeutically relevant target.
| Evidence Dimension | PYCR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.61 × 10⁵ nM (161 µM) |
| Comparator Or Baseline | PYCR1‑IN‑1: 8.8 µM |
| Quantified Difference | ~18‑fold less potent than PYCR1‑IN‑1 |
| Conditions | Inhibition of 6x‑His‑tagged human PYCR1 expressed in E. coli BL21 (DE3), assessed as reduction in NADH oxidation. |
Why This Matters
Confirmed activity against a cancer‑relevant metabolic target provides a quantitative benchmark that distinguishes this compound from inactive or untested analogs, justifying its selection for SAR expansion.
- [1] BindingDB. BDBM50522091 (CHEMBL4551995). 5-(3-Bromophenyl)pyrrolidine-2,4-dione. IC50 = 1.61E+5 nM against human PYCR1. View Source
